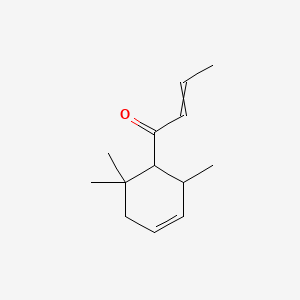
1-(2,6,6-Trimethyl-3-cyclohexen-1-yl)-2-buten-1-one
概要
説明
2-Buten-1-one, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-, also known as β-Damascenone, is a chemical compound with the molecular formula C₁₃H₁₈O. It is a significant aroma compound found in various essential oils and is known for its pleasant floral and fruity scent. This compound is widely used in the fragrance and flavor industries due to its potent aroma.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Buten-1-one, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)- can be achieved through several methods. One common method involves the dehydration of isopropanol using an acidic solid catalyst to produce propanal. This is followed by the oxidation of propanal in the presence of oxygen or air, typically using a silver catalyst, to yield β-Damascenone .
Industrial Production Methods
In industrial settings, the production of β-Damascenone involves similar steps but on a larger scale. The process includes the careful control of reaction conditions such as temperature and pressure to optimize yield and purity. The final product is then purified using techniques like distillation to obtain high-purity β-Damascenone .
化学反応の分析
Types of Reactions
2-Buten-1-one, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include alcohols, ketones, and substituted derivatives of the original compound .
科学的研究の応用
2-Buten-1-one, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)- has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the calibration of instruments.
Biology: It is studied for its role in plant metabolism and its effects on plant growth and development.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its antioxidant and anti-inflammatory effects.
作用機序
The mechanism of action of 2-Buten-1-one, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)- involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic aroma. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
類似化合物との比較
Similar Compounds
2-Buten-1-one, 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-:
2-Buten-1-one, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-:
Uniqueness
2-Buten-1-one, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)- is unique due to its specific stereochemistry, which contributes to its distinct aroma profile. Its potent fragrance makes it highly valuable in the fragrance and flavor industries .
特性
CAS番号 |
71048-82-3 |
|---|---|
分子式 |
C13H20O |
分子量 |
192.3 g/mol |
IUPAC名 |
1-(2,6,6-trimethylcyclohex-3-en-1-yl)but-2-en-1-one |
InChI |
InChI=1S/C13H20O/c1-5-7-11(14)12-10(2)8-6-9-13(12,3)4/h5-8,10,12H,9H2,1-4H3 |
InChIキー |
XEJGJTYRUWUFFD-UHFFFAOYSA-N |
SMILES |
CC=CC(=O)C1C(C=CCC1(C)C)C |
正規SMILES |
CC=CC(=O)C1C(C=CCC1(C)C)C |
Key on ui other cas no. |
57378-68-4 71048-82-3 |
ピクトグラム |
Irritant; Environmental Hazard |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














